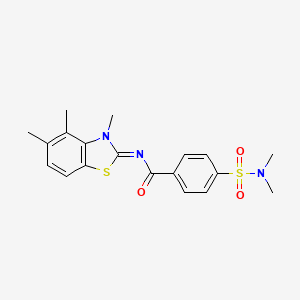![molecular formula C18H19F3N4O4S B2354455 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2097929-02-5](/img/structure/B2354455.png)
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains several functional groups and structural features, including a 1,4-benzodioxine ring, a piperazine ring, a pyrimidine ring, a sulfonyl group, and trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the various functional groups. The benzodioxine ring is a type of oxygen-containing heterocycle, while the piperazine and pyrimidine rings are nitrogen-containing heterocycles . The sulfonyl group is a sulfur-containing functional group, and the trifluoromethyl group contains fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact the compound’s solubility, boiling point, melting point, and other properties .
Applications De Recherche Scientifique
Herbicidal Applications
Research on pyrimidine and triazine intermediates, including compounds structurally related to 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, has shown their utility in the development of herbicidal sulfonylureas. These compounds are designed for selectivity in agricultural applications, demonstrating effectiveness in post-emergence herbicide formulations for crops like cotton and wheat, by exploiting specific metabolic pathways or by combining with lipophilic sulfonamide moieties for enhanced selectivity (Hamprecht et al., 1999).
Anticancer Research
The synthesis of new derivatives has been explored for their antiproliferative activity against human cancer cell lines. Compounds within this chemical family have shown potential as anticancer agents, with specific derivatives demonstrating significant activity across various cancer cell lines. This suggests a promising avenue for the development of new therapeutic agents targeting cancer (Mallesha et al., 2012).
Antimicrobial and Anti-inflammatory Agents
Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds have exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).
Antibacterial Applications
Derivatives of pyrido(2,3-d)pyrimidine, closely related to the core structure of interest, have been explored for their antibacterial activity. These compounds, especially those with specific substitutions, have shown enhanced activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa, pointing towards their potential utility in addressing antibiotic resistance issues (Matsumoto & Minami, 1975).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that 1,4-benzodioxane derivatives, which are part of the compound’s structure, have been associated with various biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
It is known that the enantioselective synthesis of 2-substituted 1,4-benzodioxanes, a class of compounds to which our compound belongs, can be achieved using a catalyst system . This process involves the interaction of the compound with its targets, leading to changes in their function .
Biochemical Pathways
Given the biological activities associated with 1,4-benzodioxane derivatives, it can be inferred that the compound may interact with pathways related to α-adrenergic signaling, gastric acid secretion, muscle contraction, neurotransmission, anxiety response, and liver protection .
Propriétés
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-8-28-14/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFOAWKRLJUNEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)
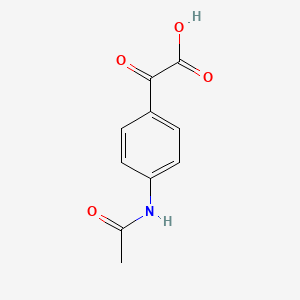
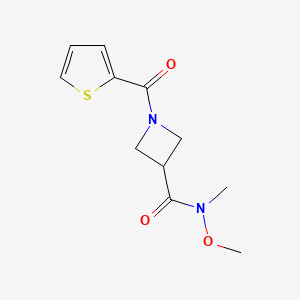
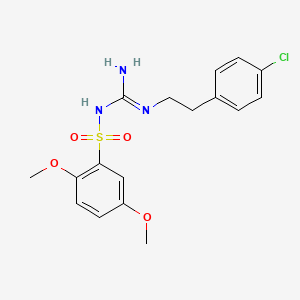

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)
![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)
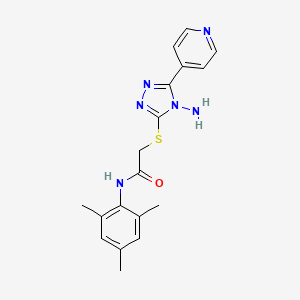
![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)
![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)
![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2354391.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2354393.png)
